molecular formula C8H5F5O B14035525 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene

1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene

Cat. No.: B14035525
M. Wt: 212.12 g/mol
InChI Key: WGWQMNLWEWWQAU-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O. This compound is characterized by the presence of multiple fluorine atoms and a difluoromethoxy group attached to a benzene ring. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical and physical properties.

Preparation Methods

The synthesis of 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene involves several steps, typically starting with the fluorination of a suitable aromatic precursor. One common method involves the use of difluoromethylating agents to introduce the difluoromethoxy group. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to achieve high yields. Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects.

Comparison with Similar Compounds

1,2-Difluoro-3-difluoromethoxy-4-(fluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:

    1,2-Difluoro-4-difluoromethoxy-3-(fluoromethyl)benzene: Similar structure but different substitution pattern.

    1,2-Difluoro-3,4-difluoromethoxybenzene: Lacks the fluoromethyl group.

    1,2,3-Trifluoromethoxybenzene: Contains an additional fluorine atom on the methoxy group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

3-(difluoromethoxy)-1,2-difluoro-4-(fluoromethyl)benzene

InChI

InChI=1S/C8H5F5O/c9-3-4-1-2-5(10)6(11)7(4)14-8(12)13/h1-2,8H,3H2

InChI Key

WGWQMNLWEWWQAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CF)OC(F)F)F)F

Origin of Product

United States

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